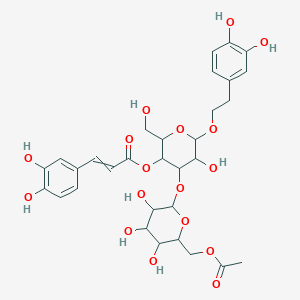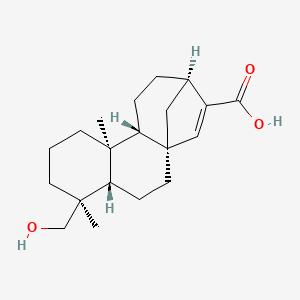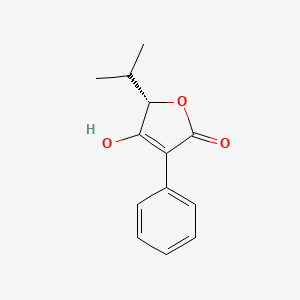
Hemiphroside B
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions to construct the desired molecular framework. For instance, the formal total synthesis of related compounds like hemibrevetoxin B employs strategies like oxiranyl anion strategy, highlighting the complexity and creativity required in synthesizing such intricate molecules (Mori, Yaegashi, & Furukawa, 1998). Another approach detailed the convergent synthesis of hemibrevetoxin B, utilizing cascade cyclization of epoxy alcohol, showcasing the intricate methods needed to assemble these complex structures (Zakarian, Batch, & Holton, 2003).
Molecular Structure Analysis
The molecular structure of compounds like Hemiphroside B is pivotal in defining their chemical behavior and reactivity. Advanced techniques such as crystallography and spectroscopy are instrumental in elucidating these structures, providing insights into their three-dimensional arrangement and how this influences their biological activity.
Chemical Reactions and Properties
Chemical reactions involving this compound or similar compounds can be complex, involving multiple steps and specific conditions to achieve the desired transformations. For example, the use of deep eutectic solvents as functional monomers and cross-linkers in the synthesis of molecularly imprinted polymers highlights the innovative approaches taken to enhance specificity and efficiency in chemical synthesis (Liu et al., 2020).
Mechanism of Action
Target of Action
Hemiphroside B is a natural phenylpropanoid isolated from the herbs of Hydrangea macrophylla The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of natural compounds like this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Understanding these environmental influences is crucial for optimizing the use of this compound as a therapeutic agent .
properties
IUPAC Name |
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLLYRTBSZHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Hemiphroside B in chemotaxonomy?
A1: this compound is a key compound found in Hemiphragma heterophyllum. Interestingly, a related compound, 2′,6′′-O-diacetylplantamajoside, is also present in this plant. This finding is chemotaxonomically significant because 2′,6′′-O-diacetylplantamajoside is primarily associated with the genus Wulfenia. The presence of this compound in both Hemiphragma and Wulfenia suggests a potential evolutionary relationship between these two genera. []
Q2: How does this compound contribute to the therapeutic potential of Lagotis integra in treating ulcerative colitis?
A2: Research suggests that Lagotis integra, a plant used in traditional Tibetan medicine, may be effective in treating ulcerative colitis. This compound is one of the main active components identified in Lagotis integra that contributes to this effect. While the exact mechanism of action is still under investigation, studies show that this compound, along with other active compounds, likely exerts its anti-ulcerative colitis effects by downregulating key target proteins in the colonic tissue. These targets include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). [] Further research is needed to fully elucidate the interactions between this compound and these targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





